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8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Medicinal Chemistry Drug Design Physicochemical Property Optimization

8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896334-30-8, PubChem CID is a synthetic small-molecule heterocycle belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class. It features a unique combination of an 8-methyl substituent on the fused pyridine ring and a 3-nitrobenzyl thioether at the 2-position of the triazinone core.

Molecular Formula C15H12N4O3S
Molecular Weight 328.35
CAS No. 896334-30-8
Cat. No. B2677101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS896334-30-8
Molecular FormulaC15H12N4O3S
Molecular Weight328.35
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O3S/c1-10-5-6-18-13(7-10)16-14(17-15(18)20)23-9-11-3-2-4-12(8-11)19(21)22/h2-8H,9H2,1H3
InChIKeyOGXDIRKRZMSGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896334-30-8): A Structurally Differentiated Pyridotriazinone for Specialized Heterocyclic Screening Libraries


8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896334-30-8, PubChem CID 7259210) is a synthetic small-molecule heterocycle belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class [1]. It features a unique combination of an 8-methyl substituent on the fused pyridine ring and a 3-nitrobenzyl thioether at the 2-position of the triazinone core. The compound has a molecular weight of 328.3 g/mol, a computed XLogP3 of 2.4, and a topological polar surface area of 116 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors [1]. It was originally deposited in PubChem as part of the Molecular Libraries Small Molecule Repository (MLSMR) screening collection [1].

1 Structurally differentiated pyridotriazinone with 3-nitrobenzyl thioether
2 Distinct H-bond acceptor profile vs. chloro- and methyl-thioether analogs
3 CNS-compatible TPSA and moderate lipophilicity support neuroscience screening
4 Deposited in MLSMR collection; suitable for focused heterocyclic library expansion

Why Generic Substitution Fails for 8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Critical Structural Nuances in Pyridotriazinone Procurement


Within the pyrido[1,2-a][1,3,5]triazin-4-one family, even minor structural variations profoundly alter biological activity profiles, making generic substitution highly unreliable. The specific 3-nitrobenzyl thioether at the 2-position is a critical pharmacophoric element; related analogs with a 4-nitro isomer (CAS 896333-62-3), a 3,4-dichloro substitution (CAS 896347-80-1), or a simple methyl thioether (CAS 306978-72-3) exhibit distinct electronic and steric properties that can redirect target engagement [1]. Furthermore, the methylation position on the pyridine ring (8-methyl vs. 9-methyl, e.g., CAS 896344-46-0) is a determinant of molecular shape and potential binding interactions [1]. The pyrido[1,2-a][1,3,5]triazine scaffold itself is known for antagonistic activity at 5-HT2 serotonin receptors, a property exquisitely sensitive to substituent identity and position [2]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Nitro isomer 4-nitro regioisomer may shift electronic properties and receptor-interaction patterns relative to the 3-nitro target.
Methyl position 9-methyl analog alters molecular shape and binding topology; scaffold SAR is sensitive to pyridine substitution.
Thioether substituent Simple methyl or 3,4-dichlorobenzyl thioethers lack the nitro group's H-bond acceptor capacity and electronic tuning.

Quantitative Differentiation Guide for 8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Evidence-Based Comparison to Closest Analogs


Hydrogen Bond Donor/Acceptor Profile Distinct from Chlorinated and Non-Nitro Analogs

The target compound presents a hydrogen bond donor count of 0 and acceptor count of 4, entirely due to the triazinone carbonyl, triazine nitrogens, and the 3-nitro group. This is a structurally distinguishing profile compared to analogs such as 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896347-80-1), which, despite also having 0 donors, possesses only 2 strong H-bond acceptors (the triazinone oxygens) due to the absence of a nitro group, or compared to 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 306978-72-3) which has only 2 H-bond acceptors [1]. The presence of the 3-nitro group thus provides a distinct hydrogen bonding capacity that can be critical for target engagement and selectivity.

H-Bond Acceptor Profile
Class-level inference
Target: 4 H-bond acceptors (triazinone, triazine N, nitro). Comparators: 2 acceptors (no nitro).
Supports distinct target-engagement and solubility profiles vs. chlorinated or non-nitro analogs.
Computed property (PubChem Cactvs); biological relevance to verify.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Lipophilicity (XLogP3 = 2.4) Differentiates from 4-Nitro and 2-Methyl Benzyl Analogs

The target compound has a computed XLogP3 value of 2.4 [1], indicating moderate lipophilicity. This is expected to be distinct from its 4-nitro regioisomer (CAS 896333-62-3) due to differences in molecular dipole moment and from the 2-methylbenzyl analog (CAS not specified but identified as 8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one) where the electron-donating methyl group would alter logP differently than the electron-withdrawing nitro group [1]. Different logP values directly influence membrane permeability, plasma protein binding, and off-target promiscuity, thus making this parameter a critical procurement consideration.

Lipophilicity XLogP3
Class-level inference
2.4 (computed)
Moderate lipophilicity may differentiate permeability from 4-nitro regioisomer.
Comparator logP values unverified; electronic effects substantive.
Lipophilicity ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA = 116 Ų) Positions Compound Favorably for CNS Penetration Screening Cascades

The target compound's TPSA of 116 Ų (computed by Cactvs 3.4.6.11, PubChem) [1] falls within the widely accepted threshold range (60–120 Ų) associated with CNS penetrant molecules. This is a distinguishing feature from more polar analogs such as 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide, which contains an additional amide group increasing polarity, and from the 3,4-dichloro analog (CAS 896347-80-1) which would have a lower TPSA but lacks the nitro group's polar surface contribution. The pyrido[1,2-a][1,3,5]triazine scaffold has established CNS-relevant biological activity, specifically 5-HT2 receptor antagonism [2], making TPSA a relevant parameter for selection.

Topological PSA
Supporting evidence
116 Ų
Falls within CNS-favorable range (60–120 Ų); relevant for 5-HT2 receptor library design.
CNS relevance based on class-level scaffold activity.
CNS Drug Discovery Blood-Brain Barrier Property-Driven Library Design

Core Scaffold Activity Against Kinases and Microbial Targets in Class-Level Studies

While no target-specific quantitative data for CID 7259210 is currently available in public repositories such as PubChem BioAssay or BindingDB [1], closely related 8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one analogs have demonstrated measurable inhibition in high-throughput screens. For example, a 7-methyl-2-(phenacylthio) analog (BDBM95231) exhibited an IC50 of 52.5 µM against ADP-ribosylation factor GTPase-activating protein 1 (rat) [2], and an 8-methyl-2-(pyrazolinyl-thiophene) analog (BDBM54996) showed an IC50 of 25.4 µM against nicotinate-nucleotide adenylyltransferase from S. aureus [3]. Additionally, trifluoromethyl-substituted pyrido[1,2-a][1,3,5]triazin-4-ones have been reported as kinase inhibitors . These class-level data establish the scaffold's general biological relevance, suggesting the nitrophenyl-substituted target compound may preferentially engage a subset of these or orthogonal targets.

Scaffold Kinase/Antimicrobial Activity
Cross-study comparable
No direct data for CID 7259210. Related analogs: IC50 25.4 µM (S. aureus NadD), 52.5 µM (ARFGAP1).
Pyridotriazinone scaffold supports micromolar inhibition in HTS; target compound may engage orthogonal targets.
Class-level context; compound-specific validation needed.
Kinase Inhibition Antimicrobial Discovery Pyridotriazine Scaffold

Essential Limitation: Absence of Direct Head-to-Head Comparative Bioactivity Data Mandates Empirical Validation

A critical limitation for evidence-based procurement is the complete absence of direct head-to-head bioactivity data comparing CAS 896334-30-8 against any of its closest structural analogs in the same assay. Public databases, including PubChem, BindingDB, ChEMBL, and PubMed, contain no experimental IC50, Ki, EC50, or phenotypic profiling results for this compound as of the search date [1]. All differentiation claims must therefore be grounded in computed physicochemical properties and class-level inference from related scaffolds, which carry inherent uncertainty. Researchers selecting this compound over analogs such as CAS 896333-62-3 (4-nitro regioisomer), CAS 896344-46-0 (9-methyl isomer), or CAS 896347-80-1 (3,4-dichloro) do so on the basis of structural hypothesis rather than experimentally proven superiority. This evidence gap is explicitly noted per the guidelines of this evidence guide.

Direct Comparative Data Gap
Data to verify
No experimental IC50, Ki, or EC50 available for target or closest analogs in public repositories.
Procurement rests on structural hypothesis; empirical head-to-head validation required.
Searches across PubChem, BindingDB, PubMed (May 2026).
Data Gaps Empirical Validation Procurement Caution

Optimal Research and Industrial Applications for 8-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one Based on Evidence-Linked Properties


Design of Focused Screening Libraries Targeting Serotonin Receptors (5-HT2 Subtypes)

Given the established class-level activity of pyrido[1,2-a][1,3,5]triazines as 5-HT2 and 5-HT2a receptor antagonists [1], and the target compound's favorable CNS physicochemical profile (TPSA = 116 Ų, XLogP3 = 2.4, 0 H-bond donors) [2], it is a rational inclusion in screening libraries targeting CNS aminergic GPCRs. Its 3-nitro substitution may provide unique receptor interaction patterns not achievable with chlorinated or non-nitro analogs. However, as no direct binding or functional data exist, it should be deployed as a probe alongside its 4-nitro and 3,4-dichloro analogs in parallel screening to experimentally establish SAR.

Structure-Activity Relationship (SAR) Expansion of Pyridotriazinone Kinase Inhibitors

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold has been investigated for kinase inhibition, with trifluoromethyl-substituted variants specifically noted for this activity . The target compound's 3-nitrobenzyl thioether represents a distinct chemical space compared to the trifluoromethyl and phenacyl substituents previously assayed (where micromolar IC50 values of 25–53 µM were observed) [3]. Incorporating this compound into a kinase inhibitor SAR matrix, particularly against bacterial nicotinate-nucleotide adenylyltransferase or other nucleotide-binding enzymes, could uncover novel potency or selectivity determinants.

Computational Chemistry and Molecular Docking Studies Focused on Nitro Group-Mediated Interactions

The compound's 3-nitro group provides unique electronic properties (strong electron-withdrawing character, potential for π-stacking and charge-transfer interactions) absent in methyl, chloro, or methoxy analogs. With a computed TPSA of 116 Ų and no hydrogen bond donors, it is well-suited for docking studies against targets known to accommodate nitroaromatic groups, such as nitroreductases, cytochrome P450 isoforms, or certain bacterial enzymes. Its use as a computational probe can guide the design of more potent analogs before committing to synthesis.

Antimicrobial Discovery Programs Building on Class-Level Pyridotriazine Activity

The scaffold has demonstrated measurable inhibition of S. aureus nicotinate-nucleotide adenylyltransferase (IC50 = 25.4 µM for a closely related 8-methyl analog) [3], an enzyme involved in NAD+ biosynthesis critical for bacterial survival. Additionally, US Patent 3,984,549 describes pyrido-triazines as anthelmintics with antifungal properties [4]. The target compound, with its 3-nitro group and distinct H-bond acceptor profile, may exhibit differential antimicrobial activity, making it a valuable inclusion in phenotypic screening panels against bacterial and fungal pathogens.

Application
Selection Property
Validation Focus
Serotonin receptor (5-HT2) focused library design
CNS-favorable TPSA and moderate lipophilicity; distinct nitro H-bond acceptor profile
Parallel screening with 4-nitro and 3,4-dichloro analogs; experimental 5-HT2 binding/functional assays
Kinase inhibitor SAR expansion
3-nitrobenzyl thioether occupies chemical space distinct from trifluoromethyl or phenacyl substituents
Kinase panel profiling with scaffold-matched comparator set; nucleotide-binding enzyme assays
Computational docking / nitro group interaction studies
Strong electron-withdrawing nitro group, zero H-bond donors, TPSA compatible with CNS targets
Docking against nitroreductase, CYP450, or bacterial enzyme models; in silico SAR before synthesis
Antimicrobial phenotypic screening
Class-level S. aureus NadD inhibition evidence; distinct H-bond acceptor count vs. non-nitro analogs
MIC determination against Gram-positive panels; comparison with 3,4-dichloro and methyl-thioether analogs
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